L-573655

描述

属性

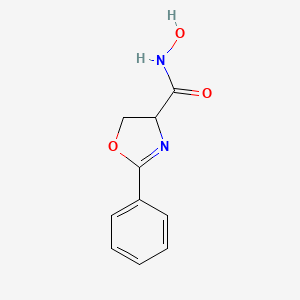

IUPAC Name |

N-hydroxy-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(12-14)8-6-15-10(11-8)7-4-2-1-3-5-7/h1-5,8,14H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOVMEKLQFRMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-573,655: A Technical Guide to its Mechanism of Action on LpxC

For Researchers, Scientists, and Drug Development Professionals

Abstract

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial, zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] The essential nature of this pathway for bacterial viability makes LpxC a highly attractive target for the development of novel antibiotics.[1][3][4] L-573,655, an early inhibitor discovered by Merck, provided a foundational understanding of LpxC inhibition.[1][5] This technical guide delineates the mechanism of action of L-573,655 on LpxC, presenting quantitative data, detailed experimental protocols, and visual representations of the core biological and experimental processes.

The Lipid A Biosynthesis Pathway and the Role of LpxC

The biosynthesis of lipid A is a multi-step enzymatic process essential for the formation of the outer membrane of most Gram-negative bacteria.[1][4][6] The pathway, often referred to as the Raetz pathway, begins in the cytoplasm.[2][4] The first step, the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) by LpxA, is thermodynamically unfavorable.[1][2] The subsequent reaction, catalyzed by LpxC, is the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][7][8] This step is irreversible and commits the substrate to the lipid A biosynthetic pathway, making LpxC a critical control point.[1][2] Inhibition of LpxC disrupts the synthesis of lipid A, leading to a loss of outer membrane integrity and ultimately, bacterial cell death.[9]

References

- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of LpxC, a zinc-dependent deacetylase essential for endotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of L-573,655: A Pioneering LpxC Inhibitor for Gram-Negative Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical and highly conserved component of the lipid A biosynthetic pathway, making it an attractive target for the development of novel antibiotics. This technical guide details the discovery of L-573,655, a seminal oxazoline hydroxamic acid compound, as one of the first identified inhibitors of LpxC. We provide a comprehensive overview of the screening methods that led to its discovery, detailed experimental protocols for key assays, and a summary of its inhibitory and antibacterial activity. Furthermore, this guide explores the initial structure-activity relationships that paved the way for the development of more potent LpxC inhibitors.

Introduction

The outer membrane of Gram-negative bacteria is a formidable barrier, contributing significantly to their intrinsic resistance to many antibiotics. A key component of this membrane is lipopolysaccharide (LPS), with its lipid A moiety anchoring it to the membrane and acting as a potent endotoxin. The biosynthesis of lipid A is an essential pathway for the viability of most Gram-negative bacteria, and its enzymes are largely absent in mammals, making them ideal targets for novel antibacterial agents.

The enzyme LpxC, a zinc-dependent metalloamidase, catalyzes the second and committed step in the lipid A pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. Inhibition of LpxC disrupts the synthesis of lipid A, leading to the accumulation of toxic intermediates and ultimately, bacterial cell death.

In the mid-1990s, researchers at Merck embarked on a screening campaign to identify inhibitors of LPS biosynthesis. This effort led to the discovery of L-573,655, an oxazoline hydroxamic acid that was subsequently identified as a specific inhibitor of LpxC.[1] This discovery was a landmark in the field, validating LpxC as a druggable target and providing a chemical scaffold for the development of a new class of Gram-negative antibiotics.

The Discovery of L-573,655

L-573,655 was identified through a whole-cell-based screening assay designed to detect compounds that interfere with the synthesis of lipopolysaccharide in Escherichia coli.

Initial Screening Workflow

The discovery process followed a logical progression from a high-throughput primary screen to target identification and initial characterization.

References

L-573,655: A Technical Guide for its Application as a Tool Compound in LpxC Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-573,655 is a pioneering synthetic oxazoline hydroxamic acid that has been instrumental in the validation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) as a critical target for novel antibacterial agents against Gram-negative bacteria. By specifically inhibiting LpxC, the enzyme responsible for the committed step in the biosynthesis of lipid A, L-573,655 and its analogs have become invaluable tools for elucidating the regulation of the lipopolysaccharide (LPS) pathway and for studying the consequences of its inhibition. This technical guide provides an in-depth overview of L-573,655, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and its role in understanding LpxC regulation.

Introduction: The Significance of LpxC Inhibition

The outer membrane of Gram-negative bacteria is a formidable barrier, contributing significantly to their intrinsic resistance to many antibiotics. A key component of this membrane is lipopolysaccharide (LPS), with its lipid A moiety serving as the membrane anchor and a potent endotoxin. The biosynthesis of lipid A is an essential pathway for the viability of most Gram-negative bacteria, making its constituent enzymes attractive targets for new drug development.

LpxC, a zinc-dependent metalloamidase, catalyzes the first irreversible step in the lipid A biosynthetic pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][2] Its essentiality and conservation across a wide range of Gram-negative species have positioned it as a prime target for novel antibacterial therapeutics.[3][4] L-573,655 was one of the first synthetic inhibitors of LpxC, paving the way for the development of more potent compounds and providing researchers with a crucial chemical probe to explore LpxC biology.[3][5]

Mechanism of Action of L-573,655

L-573,655 is a member of the hydroxamic acid class of LpxC inhibitors. Its mechanism of action is centered on the chelation of the catalytic zinc ion (Zn²⁺) in the active site of the LpxC enzyme. This interaction is facilitated by the hydroxamic acid moiety (-CONHOH) of the molecule, which effectively displaces a water molecule coordinated to the zinc ion, thereby inactivating the enzyme. This prevents the deacetylation of the UDP-GlcNAc substrate, halting the lipid A biosynthesis pathway and ultimately leading to bacterial cell death.

Figure 1: Mechanism of LpxC Inhibition by L-573,655.

Quantitative Inhibitory Data

L-573,655 exhibits modest but specific activity against the Escherichia coli LpxC enzyme and whole cells. Its development led to the synthesis of more potent analogs, such as L-161,140, which demonstrate significantly improved inhibitory and antibacterial properties.[3]

| Compound | Target | IC50 (µM) | Organism | MIC (µg/mL) | Reference |

| L-573,655 | LpxC | 8.5 | Escherichia coli | 200–400 | [3] |

| L-161,140 | LpxC | 0.03 | Escherichia coli | 1–3 | [3] |

| L-573,655 / L-161,140 | LpxC | - | Pseudomonas aeruginosa | Inactive | [3][4] |

Role as a Tool Compound in Studying LpxC Regulation

One of the significant contributions of L-573,655 as a tool compound has been in elucidating the regulation of LpxC levels within the bacterial cell. In E. coli, LpxC is subject to proteolysis by the essential inner membrane protease FtsH. This regulatory mechanism is crucial for maintaining a balance between lipopolysaccharide and phospholipid biosynthesis.

Treatment of E. coli with L-573,655 has been shown to lead to an increase in the cellular concentration of LpxC.[3] This observation suggests that the inhibition of LpxC activity by L-573,655 results in a post-transcriptional stabilization of the enzyme, likely through a feedback mechanism that reduces its degradation by FtsH. This has allowed researchers to probe the intricate relationship between LpxC activity and its turnover.

Figure 2: L-573,655 as a tool to study LpxC regulation by FtsH.

Experimental Protocols

LpxC Enzyme Inhibition Assay (Fluorometric Method)

This protocol is adapted from methods used for other hydroxamate inhibitors and is suitable for determining the IC50 of L-573,655.

Materials:

-

Purified LpxC enzyme

-

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

-

L-573,655

-

Assay buffer: 50 mM HEPES, pH 7.5

-

o-phthaldialdehyde (OPA) reagent

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of L-573,655 in DMSO.

-

In the wells of a 96-well plate, add 5 µL of varying concentrations of L-573,655 (or DMSO for control).

-

Add 40 µL of purified LpxC enzyme diluted in assay buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the LpxC substrate.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding 50 µL of the OPA reagent.

-

Incubate for 10 minutes at room temperature to allow for the derivatization of the product.

-

Measure the fluorescence using a plate reader.

-

Calculate the percent inhibition for each concentration of L-573,655 and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

Materials:

-

L-573,655

-

Bacterial strain of interest (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well clear microplate

-

Spectrophotometer or microplate reader (600 nm)

Procedure:

-

Prepare a stock solution of L-573,655 in DMSO.

-

Perform serial two-fold dilutions of L-573,655 in CAMHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the bacterial suspension.

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of L-573,655 that completely inhibits visible growth of the bacteria.

Figure 3: Experimental workflow for MIC determination.

Chemical Synthesis

A general method for the synthesis of 2-phenyloxazoline-4-hydroxamic acids, such as L-573,655, involves the reaction of an appropriate amino alcohol with a carboxylic acid, followed by conversion to the hydroxamic acid. More advanced and efficient methods, such as a catch-and-release synthesis on a solid support, have also been developed for this class of compounds.

Conclusion

L-573,655, despite its moderate potency, holds a significant place in the history of antibacterial research. As an early-generation LpxC inhibitor, it has been a cornerstone in validating LpxC as a druggable target. Its utility as a tool compound continues to be relevant for researchers investigating the intricacies of lipopolysaccharide biosynthesis and its regulation. The data and protocols presented in this guide are intended to facilitate the use of L-573,655 in advancing our understanding of Gram-negative bacterial physiology and in the ongoing quest for novel antimicrobial agents.

References

- 1. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent BB-78485 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on the Antibacterial Activity of L-573,655: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria continues to pose a significant threat to global public health. This has spurred research into novel antibacterial agents that act on previously unexploited cellular targets. One such target is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial component in the biosynthesis of lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharides (LPS), which are essential for the integrity of the outer membrane of most Gram-negative bacteria. L-573,655, an oxazoline hydroxamic acid, was one of the pioneering compounds identified as an inhibitor of LpxC. This technical guide provides an in-depth overview of the early research into the antibacterial activity of L-573,655, focusing on its mechanism of action, antibacterial spectrum, and the experimental methodologies used in its initial characterization.

Core Findings: Quantitative Data

The initial research on L-573,655 provided key quantitative data that established its potential as a novel antibacterial agent. This information is summarized in the tables below.

Table 1: In Vitro Antibacterial Activity of L-573,655

| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli | Wild-type | 200 - 400[1] |

| Pseudomonas aeruginosa | Not specified | Inactive[1] |

Table 2: Enzymatic Inhibition Data for L-573,655

| Enzyme | Source Organism | IC50 |

| LpxC | Escherichia coli | 8.5 µM[1] |

Mechanism of Action: Inhibition of LpxC

L-573,655 exerts its antibacterial effect by targeting and inhibiting the metalloenzyme LpxC.[1] LpxC catalyzes the second and committed step in the biosynthetic pathway of lipid A, a critical component of the outer membrane of Gram-negative bacteria. The inhibition of LpxC disrupts the synthesis of lipid A, leading to a loss of outer membrane integrity and ultimately, bacterial cell death. The hydroxamic acid moiety of L-573,655 is believed to chelate the active site zinc ion of the LpxC enzyme, thereby blocking its catalytic activity.

Experimental Protocols

While the seminal publications describing the discovery of L-573,655 provide an overview of the methods used, detailed step-by-step protocols are not extensively elaborated in the available literature. The following sections outline the generally accepted methodologies of the time for the key experiments performed.

Initial Whole-Cell Screening Assay

The discovery of L-573,655 was the result of a whole-cell screening assay designed to identify inhibitors of LPS biosynthesis.[1]

Principle: A Salmonella strain with a mutation in the galE gene was utilized. This mutation prevents the epimerization of UDP-galactose to UDP-glucose, making the incorporation of exogenous radiolabeled galactose a specific measure of LPS synthesis. Inhibition of this incorporation would indicate a compound that interferes with the LPS biosynthetic pathway.

General Protocol:

-

Bacterial Strain: A galE mutant strain of Salmonella was used.

-

Culture Conditions: Bacteria were grown in a suitable medium to a specific optical density.

-

Assay Setup: The bacterial culture was incubated with the test compounds from a chemical library.

-

Radiolabeling: Radiolabeled galactose (e.g., [¹⁴C]galactose) was added to the cultures.

-

Incubation: The cultures were incubated for a defined period to allow for galactose incorporation.

-

Measurement of Incorporation: The amount of radiolabeled galactose incorporated into macromolecules (LPS) was quantified. This was likely achieved by precipitating the macromolecules, washing away unincorporated radiolabel, and measuring the radioactivity of the precipitate using liquid scintillation counting.

-

Hit Identification: Compounds that significantly reduced the incorporation of radiolabeled galactose compared to control wells were identified as primary hits.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of L-573,655 was quantified by determining its Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution was a common method used during the period of L-573,655's discovery.

General Protocol (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) was prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilutions: L-573,655 was serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well was inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria with no drug) and negative (broth only) controls were included.

-

Incubation: The microtiter plate was incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC was determined as the lowest concentration of L-573,655 in which no visible bacterial growth (turbidity) was observed.

LpxC Enzyme Inhibition Assay

The direct inhibitory effect of L-573,655 on its molecular target was confirmed through an in vitro enzyme assay.

Principle: The activity of purified LpxC enzyme is measured in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces the enzyme's activity by 50% is the IC50 value.

General Protocol:

-

Enzyme and Substrate: Purified LpxC enzyme from E. coli and its substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, were used.

-

Assay Buffer: A suitable buffer containing a divalent cation (e.g., Zn²⁺), essential for LpxC activity, was prepared.

-

Reaction Mixture: The assay was performed in microtiter plates. Each reaction well contained the assay buffer, purified LpxC enzyme, and varying concentrations of L-573,655.

-

Reaction Initiation: The reaction was initiated by the addition of the substrate.

-

Incubation: The reaction was allowed to proceed for a specific time at a controlled temperature.

-

Detection of Product: The formation of the deacetylated product was measured. Early methods may have involved radiolabeled substrates and separation of product from substrate by chromatography, followed by scintillation counting.

-

IC50 Calculation: The enzyme activity at each inhibitor concentration was calculated and plotted against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Perspectives

The early research on L-573,655 was a landmark in the field of antibacterial drug discovery. It validated LpxC as a viable target for the development of novel antibiotics against Gram-negative bacteria. Although L-573,655 itself had modest potency and a limited spectrum of activity, it served as a crucial lead compound. Subsequent medicinal chemistry efforts, inspired by the structure of L-573,655, led to the synthesis of analogs with significantly improved potency and a broader spectrum of activity. The pioneering work on L-573,655 laid the foundation for the ongoing development of LpxC inhibitors as a potential new class of therapeutics to combat the growing challenge of antibiotic resistance.

References

L-573,655: A Technical Guide to its Role in Targeting Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the oxazoline hydroxamic acid, L-573,655, and its role as an inhibitor of a key enzyme in the lipopolysaccharide (LPS) biosynthesis pathway of Gram-negative bacteria. The document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biochemical pathway.

Core Concepts: The Gram-Negative Challenge and L-573,655's Target

Gram-negative bacteria possess a formidable outer membrane, with its outer leaflet primarily composed of lipopolysaccharide (LPS), also known as endotoxin. This LPS layer provides a crucial permeability barrier, contributing to the intrinsic resistance of these bacteria to many antibiotics. The biosynthesis of LPS is therefore an attractive target for the development of new antimicrobial agents.

L-573,655 emerged from a screen of a chemical compound library as an inhibitor of LPS synthesis. It was later identified as a specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[1] LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS.[2][3] By inhibiting LpxC, L-573,655 effectively blocks the production of LPS, leading to a disruption of the outer membrane and subsequent bacterial cell death.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of L-573,655 and its more potent analog, L-161,140.

Table 1: In Vitro Activity of L-573,655

| Parameter | Organism/Enzyme | Value |

| Minimum Inhibitory Concentration (MIC) | Escherichia coli (wild-type) | 200–400 µg/ml[1] |

| 50% Inhibitory Concentration (IC50) | Escherichia coli LpxC | 8.5 µM[1] |

Table 2: In Vitro Activity of L-161,140 (An Analog of L-573,655)

| Parameter | Organism/Enzyme | Value |

| Minimum Inhibitory Concentration (MIC) | Escherichia coli (wild-type) | 1-3 µg/ml[1] |

| 50% Inhibitory Concentration (IC50) | Not Specified | 0.03 µM[1] |

Note: A significant limitation of these early LpxC inhibitors is their lack of activity against Pseudomonas aeruginosa.[1]

Mechanism of Action: Inhibition of the LpxC Enzyme in the Lipid A Biosynthesis Pathway

L-573,655 acts by directly inhibiting the LpxC enzyme. As a hydroxamic acid, it is proposed to chelate the active site zinc ion of the LpxC metalloenzyme, thereby preventing it from catalyzing the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This enzymatic step is crucial as it is the first committed step in the biosynthesis of Lipid A. The inhibition of this step leads to a depletion of the precursors required for LPS assembly, disrupting the integrity of the outer membrane and ultimately causing bacterial cell death.

The following diagram illustrates the initial steps of the Lipid A biosynthetic pathway, highlighting the role of LpxC and its inhibition by L-573,655.

References

L-573,655: A Technical Guide to an Oxazoline Hydroxamic Acid Derivative as a Pioneer LpxC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-573,655 is a seminal oxazoline hydroxamic acid derivative that played a pivotal role in the validation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) as a viable target for the development of novel Gram-negative antibacterial agents. This technical guide provides an in-depth analysis of L-573,655, encompassing its mechanism of action, synthesis, and biological activity. Detailed experimental protocols for key assays and a comprehensive summary of its structure-activity relationship (SAR) are presented to facilitate further research and development in this critical area of antimicrobial drug discovery.

Introduction

The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global public health. The unique outer membrane of these bacteria, characterized by the presence of lipopolysaccharide (LPS), serves as a formidable barrier to many conventional antibiotics. LpxC, a zinc-dependent metalloenzyme, catalyzes the first committed and irreversible step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS. The essentiality of LpxC for the viability of most Gram-negative bacteria makes it an attractive target for novel antibacterial agents.

L-573,655 emerged from early screening efforts as a specific inhibitor of LpxC.[1] Its discovery spurred the development of a plethora of more potent LpxC inhibitors, many of which are based on its core oxazoline hydroxamic acid scaffold. This document serves as a comprehensive resource on the foundational compound, L-573,655.

Mechanism of Action

L-573,655 exerts its antibacterial effect by inhibiting the enzymatic activity of LpxC. The proposed mechanism of action centers on the chelation of the catalytic zinc ion (Zn²⁺) within the active site of LpxC by the hydroxamic acid moiety of L-573,655. This interaction is critical for the catalytic activity of the enzyme, which involves the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. By binding to the zinc ion, L-573,655 effectively blocks the substrate from accessing the active site, thereby halting the biosynthesis of Lipid A and leading to bacterial cell death.

The interaction of L-573,655 with the LpxC active site is a key area of study for understanding the structure-activity relationships of this class of inhibitors.

Quantitative Data Summary

The biological activity of L-573,655 and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against the LpxC enzyme and their minimum inhibitory concentration (MIC) against various Gram-negative bacterial strains.

| Compound | Structure | Target Organism/Enzyme | IC50 (µM) | MIC (µg/mL) | Reference |

| L-573,655 | 2-(Phenoxymethyl)-4,5-dihydro-oxazole-4-carboxylic acid hydroxyamide | E. coli LpxC | 8.5 | [1] | |

| E. coli (wild-type) | 200-400 | [1] | |||

| L-161,240 | An analog of L-573,655 | E. coli LpxC | 0.05 | [2] | |

| E. coli | 4 | [2] |

Experimental Protocols

Synthesis of L-573,655 (Illustrative)

Step 1: Synthesis of the Oxazoline Ring A common method for the synthesis of 2-substituted oxazolines involves the reaction of a β-amino alcohol with a carboxylic acid derivative. For L-573,655, this would likely involve the reaction of a serine derivative with a phenoxyacetyl derivative, followed by cyclization.

Step 2: Formation of the Hydroxamic Acid The carboxylic acid of the oxazoline intermediate can be converted to a hydroxamic acid. This is typically achieved by first activating the carboxylic acid (e.g., by converting it to an acyl chloride or using a coupling agent) and then reacting it with hydroxylamine.

In Vitro LpxC Enzyme Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a test compound against LpxC.

Materials:

-

Purified LpxC enzyme

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

-

Assay buffer (e.g., HEPES buffer, pH 7.5)

-

Test compound (e.g., L-573,655) dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., a fluorescent probe that reacts with the free amine product)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and the LpxC enzyme.

-

Initiate the reaction by adding the substrate to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., E. coli)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Test compound (e.g., L-573,655)

-

Sterile 96-well microplates

-

Bacterial inoculum adjusted to a standard concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the LpxC-mediated biosynthesis of Lipid A and a typical experimental workflow for identifying LpxC inhibitors.

Conclusion

L-573,655, as an early oxazoline hydroxamic acid derivative, was instrumental in establishing LpxC as a druggable target for Gram-negative infections. While its own potency is modest, the chemical scaffold it introduced has been the foundation for the development of highly potent LpxC inhibitors. The data and protocols presented in this guide are intended to support ongoing research efforts to develop novel antibiotics that can overcome the challenge of antimicrobial resistance. A thorough understanding of this pioneering molecule and its interactions with its target is crucial for the rational design of the next generation of LpxC-targeting therapeutics.

References

L-573,655 and its Interaction with the LpxC Active Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pioneering LpxC inhibitor, L-573,655, and its interaction with the active site of the essential bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[1][2] The inhibition of this enzyme is a validated and promising strategy for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[2][3]

Introduction to L-573,655

L-573,655 is an early, synthetic oxazoline hydroxamic acid that was identified as a specific inhibitor of LpxC.[1][4] While its in vitro potency is modest compared to later-generation inhibitors, its discovery was a seminal event that validated LpxC as a druggable antibacterial target and paved the way for the development of more potent analogs, such as L-161,140.[1][4]

Quantitative Inhibition Data

The inhibitory activity of L-573,655 and its more potent analog, L-161,140, against the Escherichia coli LpxC enzyme has been quantitatively characterized. The following tables summarize the key inhibitory parameters.

| Inhibitor | Chemical Class | IC50 (µM) for E. coli LpxC | Reference |

| L-573,655 | Oxazoline Hydroxamic Acid | 8.5 | [1] |

| Analog | Ki (nM) for E. coli LpxC | IC50 (µM) for E. coli LpxC | MIC (µg/mL) for E. coli | Reference |

| L-161,140 | Oxazoline Hydroxamic Acid | 50 | 0.03 | 1-3 |

Mechanism of Action and Interaction with the LpxC Active Site

The inhibitory activity of L-573,655 is attributed to its hydroxamic acid moiety, which acts as a chelating agent for the catalytic zinc ion (Zn²⁺) in the active site of LpxC.[4][5] This interaction competitively inhibits the binding of the natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

While a crystal structure of L-573,655 in complex with LpxC is not publicly available, detailed structural studies of its close and more potent analog, L-161,240, provide significant insights into the binding mode.[6] It is highly probable that L-573,655 interacts with the same key residues in the E. coli LpxC active site.

The key interactions are:

-

Zinc Chelation: The two oxygen atoms of the hydroxamic acid group directly coordinate with the active site Zn²⁺ ion. This interaction is further stabilized by the conserved active site residues Histidine 79 (H79), Histidine 238 (H238), and Aspartate 242 (D242).[6]

-

Hydrogen Bonding: The oxazoline ring of L-161,240 forms a hydrogen bond with the backbone carbonyl group of Leucine 62 (L62). The hydroxamate carbonyl oxygen also forms a hydrogen bond with the hydroxyl group of the conserved Threonine 191 (T191) side chain.[6]

The following diagram illustrates the proposed interaction of the hydroxamic acid headgroup of an inhibitor like L-573,655 with the key residues in the LpxC active site.

Caption: Proposed interaction of L-573,655's hydroxamic acid with the LpxC active site.

Downstream Effects of LpxC Inhibition

The inhibition of LpxC by L-573,655 has profound consequences for the bacterial cell, ultimately leading to cell death. The following workflow illustrates the downstream effects of LpxC inhibition.

Caption: Pathway of LpxC inhibition by L-573,655 leading to bacterial cell death.

Experimental Protocols

The initial characterization of L-573,655 and its inhibitory effect on LpxC was described by Onishi et al. in their 1996 publication in Science, "Antibacterial agents that inhibit lipid A biosynthesis." While the full, detailed protocol is extensive, the core methodology for the in vitro LpxC enzyme assay is summarized below.

Objective: To determine the concentration of an inhibitor (e.g., L-573,655) required to inhibit 50% of the LpxC enzyme activity (IC50).

General Principle: The assay measures the enzymatic conversion of a radiolabeled substrate, UDP-3-O-(R-3-hydroxy[¹⁴C]myristoyl)-N-acetylglucosamine, to its deacetylated product. The amount of product formed is quantified and compared between reactions with and without the inhibitor.

Key Reagents and Materials:

-

Purified E. coli LpxC enzyme

-

Radiolabeled substrate: UDP-3-O-(R-3-hydroxy[¹⁴C]myristoyl)-N-acetylglucosamine

-

Inhibitor: L-573,655 dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)

-

Scintillation cocktail and scintillation counter

Workflow of the LpxC Inhibition Assay:

Caption: General workflow for the in vitro LpxC enzyme inhibition assay.

Conclusion

L-573,655 was a foundational discovery in the field of LpxC inhibitors. Although it has been surpassed in potency by subsequent generations of compounds, the elucidation of its mechanism of action and its interaction with the LpxC active site provided a critical roadmap for the structure-based design of novel Gram-negative antibacterial agents. The principles established through the study of L-573,655 continue to inform and guide current research in this vital area of drug discovery.

References

- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: L-573,655 In Vitro Antibacterial Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the in vitro antibacterial activity of L-573,655, an inhibitor of the lipopolysaccharide biosynthesis enzyme LpxC. The primary method described is the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) against Escherichia coli. Additionally, this guide outlines data presentation and visualization of the experimental workflow.

Introduction

L-573,655 is an oxazoline hydroxamic acid that acts as an inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1] Inhibition of LpxC disrupts the formation of the outer membrane, leading to bacterial cell death. The initial discovery of L-573,655 reported a Minimum Inhibitory Concentration (MIC) of 200–400 µg/ml for wild-type Escherichia coli.[1] This document provides a standardized protocol for determining the MIC of L-573,655, a critical parameter for evaluating its antibacterial efficacy.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the general principles of the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]

2.1.1. Materials

-

L-573,655

-

Dimethyl sulfoxide (DMSO)

-

Escherichia coli (e.g., ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Plate shaker

-

Incubator (37°C)

-

Sterile pipette tips and reservoirs

2.1.2. Preparation of Reagents

-

L-573,655 Stock Solution: Prepare a 10 mg/mL stock solution of L-573,655 in DMSO. Ensure complete dissolution. Further dilutions should be made in CAMHB.

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of E. coli.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

2.1.3. Assay Procedure

-

Serial Dilutions:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Prepare a 2x working solution of L-573,655 at the highest desired concentration (e.g., 800 µg/mL) in CAMHB.

-

Add 200 µL of this 2x working solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will result in concentrations ranging from 400 µg/mL down to 0.78 µg/mL.

-

Column 11 will serve as the positive control (no drug), and column 12 as the negative control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Add 100 µL of sterile CAMHB to the wells in column 12.

-

-

Incubation:

-

Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

-

2.1.4. Determination of MIC

-

The MIC is defined as the lowest concentration of L-573,655 that completely inhibits visible growth of the organism.[4]

-

Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

-

The MIC is the lowest concentration where the OD₆₀₀ is comparable to the negative control.

Data Presentation

Quantitative data from the MIC assay should be summarized in a clear and structured table.

| Compound | Bacterial Strain | MIC (µg/mL) |

| L-573,655 | E. coli ATCC 25922 | 200-400[1] |

| Analog 1 | E. coli ATCC 25922 | |

| Analog 2 | E. coli ATCC 25922 |

Visualization

LpxC Signaling Pathway

References

- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antibacterial Activity of Microbial Natural Products against Bacterial Pathogens of Veterinary and Zoonotic Relevance [mdpi.com]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Neurokinin-1 (NK1) Receptor Antagonist Efficacy Studies

Introduction

These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies for a representative Neurokinin-1 (NK1) receptor antagonist. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in numerous physiological and pathological processes, including pain transmission, inflammation, and the regulation of mood and emesis.[1][2][3] Consequently, antagonists of the NK1 receptor have been investigated for their therapeutic potential in conditions such as chemotherapy-induced nausea and vomiting (CINV), depression, and anxiety.[4][5][6]

Initial clarification: The compound L-573,655 was originally identified as an inhibitor of the bacterial enzyme LpxC, a target for antibacterial drug discovery.[7] The following protocols are based on the intended therapeutic application of NK1 receptor antagonism, rather than the specific actions of L-573,655.

Application Note 1: Mechanism of Action and the NK1 Receptor Signaling Pathway

Background

Substance P (SP) is an undecapeptide neurotransmitter that preferentially binds to the NK1 receptor.[2][8] This receptor is widely expressed in the central and peripheral nervous systems, as well as in other tissues, including cells of the immune system.[6][9] The interaction between SP and the NK1 receptor is central to the transmission of pain signals and the inflammatory response.[3][10]

Upon binding of Substance P, the NK1 receptor, a Class A GPCR, undergoes a conformational change. This activates associated heterotrimeric G-proteins, primarily Gq/11 and Gs.[1][2] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[2] This cascade results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC). These events trigger downstream signaling pathways, including the activation of transcription factors like NF-κB, which modulate inflammation and cell proliferation.[2][11] NK1 receptor antagonists function by competitively blocking the binding of Substance P to the receptor, thereby inhibiting these downstream signaling events.

Visualization of the NK1 Receptor Signaling Pathway

Application Note 2: Preclinical Models for Efficacy Evaluation

The therapeutic potential of an NK1 receptor antagonist can be evaluated across several key indications. The selection of appropriate preclinical models is critical for demonstrating efficacy.

-

Chemotherapy-Induced Emesis (CIE): Nausea and vomiting are significant side effects of chemotherapy.[5][12] NK1 receptor antagonists, such as aprepitant, are a cornerstone of antiemetic therapy for patients receiving highly emetogenic chemotherapy.[13] Efficacy is typically assessed in animal models that exhibit an emetic reflex, such as the ferret.

-

Anxiety and Depression: The SP/NK1R system is expressed in brain regions critical for mood and stress regulation, such as the amygdala and hippocampus.[6] Blockade of the NK1 receptor has shown antidepressant and anxiolytic effects in both preclinical models and some clinical trials.[4][6][14] Standard behavioral assays in rodents are used to evaluate these effects.[15][16]

-

Pain and Inflammation: Substance P is a key mediator of nociception and neurogenic inflammation.[10] While early clinical trials for pain were challenging, newer research into antagonists that can disrupt endosomal signaling shows renewed promise.[10] Efficacy can be assessed in various animal models of inflammatory and neuropathic pain.

Experimental Protocols

Protocol 1: In Vitro NK1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG).

-

Radioligand: [³H]-Substance P or a suitable radiolabeled antagonist.

-

Test Compound (e.g., a novel NK1 antagonist).

-

Reference Compound (e.g., Aprepitant).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

-

Scintillation fluid and vials.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Multi-well plates and a cell harvester.

-

Liquid scintillation counter.

Methodology:

-

Plate Preparation: Add 25 µL of binding buffer to all wells. Add 25 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M in triplicate). For total binding, add 25 µL of buffer. For non-specific binding, add 25 µL of a high concentration of the reference compound (e.g., 10 µM Aprepitant).

-

Radioligand Addition: Add 50 µL of [³H]-Substance P at a final concentration near its Kd value to all wells.

-

Membrane Addition: Add 100 µL of the NK1 receptor-expressing cell membrane preparation (e.g., 10-20 µg protein/well) to initiate the binding reaction.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Model for Chemotherapy-Induced Emesis (Cisplatin-Induced Emesis in Ferrets)

Objective: To evaluate the anti-emetic efficacy of an NK1 receptor antagonist against acute and delayed emesis induced by a highly emetogenic chemotherapeutic agent.

Materials:

-

Male ferrets (Mustela putorius furo).

-

Test Compound (NK1 antagonist).

-

Positive Control: A known anti-emetic regimen (e.g., Aprepitant + Ondansetron + Dexamethasone).[13]

-

Vehicle control.

-

Cisplatin (e.g., 5-7.5 mg/kg, intraperitoneal).

-

Video recording equipment.

-

Animal housing with clear observation cages.

Methodology:

-

Acclimation and Dosing: Acclimate animals for at least 7 days. On Day 1, administer the test compound, positive control, or vehicle at appropriate times prior to the chemotherapeutic challenge (e.g., 60 minutes pre-cisplatin via oral gavage).

-

Emetic Challenge: Administer a single dose of cisplatin via intraperitoneal injection.

-

Observation (Acute Phase): Immediately place animals in observation cages and video record for the next 24 hours.

-

Observation (Delayed Phase): Continue observation and recording from 24 to 72 hours post-cisplatin administration.

-

Data Collection: Trained observers, blinded to the treatment groups, will analyze the video recordings to quantify the number of retches and vomits for each animal.

-

Endpoint Analysis: The primary endpoints are the total number of emetic episodes (retches + vomits) and the percentage of animals in each group that experience emesis during the acute (0-24h) and delayed (24-72h) phases.

-

Statistical Analysis: Compare the mean number of emetic episodes between treatment groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).

Protocol 3: In Vivo Model for Anxiety-Like Behavior (Elevated Plus Maze)

Objective: To assess the anxiolytic-like effects of an NK1 receptor antagonist in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.[15][17]

Materials:

-

Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

-

Elevated Plus Maze (EPM) apparatus: Two open arms and two closed arms arranged in a plus shape, elevated from the floor.

-

Test Compound (NK1 antagonist).

-

Positive Control: A known anxiolytic (e.g., Diazepam).

-

Vehicle control.

-

Video tracking software.

Methodology:

-

Acclimation and Dosing: Acclimate animals to the testing room for at least 60 minutes before the experiment. Administer the test compound, positive control, or vehicle at a set time before testing (e.g., 30-60 minutes).

-

Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze freely for 5 minutes.

-

Data Recording: Record the session using an overhead camera connected to video tracking software.

-

Data Analysis: The software will automatically score key behavioral parameters:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (to control for general locomotor effects).

-

-

Interpretation: Anxiolytic compounds are expected to increase the percentage of time spent in the open arms and/or the percentage of entries into the open arms, without significantly altering total locomotor activity.

-

Statistical Analysis: Analyze data using t-tests or ANOVA to compare treatment groups with the vehicle control group.

Data Presentation: Representative Efficacy Data

The following tables summarize potential quantitative outcomes for a novel NK1 receptor antagonist ("Compound X") based on the protocols described above.

Table 1: In Vitro Receptor Binding Affinity

| Compound | NK1 Receptor Ki (nM) |

|---|---|

| Compound X | 0.85 |

| Aprepitant (Reference) | 0.92 |

| Substance P (Endogenous Ligand) | 0.50 (Kd) |

Table 2: Efficacy in Ferret Model of Cisplatin-Induced Emesis

| Treatment Group | Mean Emetic Episodes (0-24h) | % Protection (Acute) | Mean Emetic Episodes (24-72h) | % Protection (Delayed) |

|---|---|---|---|---|

| Vehicle + Cisplatin | 45.2 ± 5.6 | 0% | 28.5 ± 4.1 | 0% |

| Compound X (3 mg/kg) + Cisplatin | 8.1 ± 2.3* | 82% | 5.2 ± 1.9* | 81% |

| Aprepitant (3 mg/kg) + Cisplatin | 7.5 ± 2.1* | 83% | 4.8 ± 1.5* | 83% |

*Data are presented as Mean ± SEM. p < 0.01 vs. Vehicle group.

Table 3: Efficacy in Mouse Elevated Plus Maze (EPM) Test

| Treatment Group | % Time in Open Arms | % Open Arm Entries | Total Distance Traveled (cm) |

|---|---|---|---|

| Vehicle | 18.5 ± 2.1 | 22.4 ± 3.0 | 1540 ± 120 |

| Compound X (10 mg/kg) | 35.2 ± 3.5* | 40.1 ± 4.2* | 1595 ± 135 |

| Diazepam (1 mg/kg) | 42.8 ± 4.0* | 48.5 ± 5.1* | 1480 ± 110 |

*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle group.

Visualization of Experimental Workflow

The following diagram illustrates a typical preclinical development workflow for an NK1 receptor antagonist.

References

- 1. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]

- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P - Wikipedia [en.wikipedia.org]

- 4. Demonstration of the Efficacy and Safety of a Novel Substance P (NK1) Receptor Antagonist in Major Depression | Semantic Scholar [semanticscholar.org]

- 5. The control of chemotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. medicineinnovates.com [medicineinnovates.com]

- 11. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nausea and Vomiting Related to Cancer Treatment (PDQ®) - NCI [cancer.gov]

- 13. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Demonstration of the efficacy and safety of a novel substance P (NK1) receptor antagonist in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of Depression- and Anxiety-Like Behaviours in a Mouse Model of Relapsing-Remitting Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of L-573,655 against Escherichia coli

Abstract

This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of L-573,655, a known inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), against Escherichia coli. The provided methodologies, including broth microdilution and agar dilution, are based on established standards for antimicrobial susceptibility testing. This document is intended to guide researchers in accurately assessing the in vitro activity of L-573,655 against E. coli.

Introduction

L-573,655 is a hydroxamic acid-containing compound that has been identified as an inhibitor of LpxC.[1][2] LpxC is a crucial metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria.[3][4][5][6] The LPS layer is essential for the integrity of the outer membrane, which acts as a barrier against harmful compounds, including antibiotics.[3] Consequently, the inhibition of LpxC represents a promising therapeutic strategy against multidrug-resistant Gram-negative pathogens.[2][6]

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial potency of a compound.[1] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions. This application note outlines the standardized procedures for determining the MIC of L-573,655 against Escherichia coli, a common Gram-negative bacterium used in antimicrobial research.

LpxC Signaling Pathway in E. coli

L-573,655 targets the LpxC enzyme, thereby inhibiting the synthesis of LPS. The initial steps of the lipid A biosynthetic pathway in E. coli are crucial for the formation of the outer membrane. The pathway begins with the acylation of UDP-N-acetylglucosamine by LpxA. The subsequent deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine is catalyzed by LpxC, which is the first irreversible and committed step in lipid A biosynthesis.[4][7] Inhibition of LpxC by compounds like L-573,655 disrupts this pathway, leading to a compromised outer membrane and ultimately, bacterial cell death.

Caption: LpxC pathway inhibition by L-573,655.

Quantitative Data

The following table summarizes the reported MIC of L-573,655 against wild-type E. coli. Researchers should aim to reproduce this data within an acceptable range using the protocols outlined below.

| Compound | Organism | MIC (µg/mL) | Reference |

| L-573,655 | E. coli (wild-type) | 200–400 | [1] |

Experimental Workflow for MIC Determination

The general workflow for determining the MIC of L-573,655 against E. coli involves preparing the compound, culturing the bacteria, performing serial dilutions of the compound, inoculating with the bacterial suspension, incubating, and finally, determining the concentration at which bacterial growth is inhibited.

Caption: General workflow for MIC determination.

Experimental Protocols

The following are detailed protocols for determining the MIC of L-573,655 against E. coli. It is recommended to use a quality control strain, such as E. coli ATCC® 25922™, for which the expected MIC ranges of common antibiotics are known.[8][9][10][11]

Broth Microdilution Method

This method is performed in 96-well microtiter plates and is a widely used technique for MIC determination.[12][13][14][15][16]

Materials:

-

L-573,655

-

E. coli strain (e.g., ATCC® 25922™)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates with lids

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of L-573,655 Stock Solution:

-

Prepare a stock solution of L-573,655 in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Ensure complete dissolution.

-

-

Preparation of E. coli Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of E. coli.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

-

Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. The final inoculum density in the wells will be 5 x 10⁵ CFU/mL.[8]

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the L-573,655 stock solution (appropriately diluted to twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 should serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared E. coli inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]

-

-

Reading the MIC:

-

The MIC is the lowest concentration of L-573,655 that completely inhibits visible growth of E. coli. Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

-

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[12][17]

Materials:

-

L-573,655

-

E. coli strain (e.g., ATCC® 25922™)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes (100 mm)

-

Sterile test tubes

-

Water bath (45-50°C)

-

Inoculum replicating device (optional)

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of L-573,655 Stock Solution:

-

Prepare a stock solution of L-573,655 as described for the broth microdilution method.

-

-

Preparation of Agar Plates with L-573,655:

-

Prepare a series of 2-fold dilutions of the L-573,655 stock solution in a suitable diluent.

-

Melt MHA and cool to 45-50°C in a water bath.

-

For each desired concentration, add 1 part of the L-573,655 dilution to 9 parts of molten MHA (e.g., 2 mL of compound dilution to 18 mL of MHA).[17] Mix thoroughly but gently to avoid bubbles, and pour into sterile petri dishes.

-

Allow the agar to solidify completely. Prepare a control plate with no compound.

-

-

Preparation of E. coli Inoculum:

-

Prepare an E. coli suspension equivalent to a 0.5 McFarland standard as described previously.

-

Dilute this suspension 1:10 in sterile saline or broth to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

-

-

Inoculation:

-

Spot 1-2 µL of the diluted E. coli suspension onto the surface of each agar plate, including the control plate. An inoculum replicating device can be used to spot multiple isolates. The final inoculum on the agar surface should be approximately 10⁴ CFU per spot.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of L-573,655 that completely inhibits the growth of E. coli. The growth control plate should show confluent growth.

-

Conclusion

The protocols detailed in this application note provide a standardized approach for determining the MIC of L-573,655 against E. coli. Accurate and reproducible MIC data are essential for the preclinical evaluation of novel antimicrobial agents. Adherence to these established methodologies will ensure the generation of reliable data for drug development and research purposes.

References

- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Control of Lipopolysaccharide Biosynthesis by FtsH-Mediated Proteolysis of LpxC Is Conserved in Enterobacteria but Not in All Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Intricate Crosstalk Between Lipopolysaccharide, Phospholipid and Fatty Acid Metabolism in Escherichia coli Modulates Proteolysis of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Antimicrobial susceptibility patterns of E. coli from clinical sources in northeast Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cmdr.ubc.ca [cmdr.ubc.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. cgspace.cgiar.org [cgspace.cgiar.org]

- 17. youtube.com [youtube.com]

Application Notes and Protocols for L-573,655 in Bacterial Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-573,655 is a pioneering small molecule inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[1] This enzyme is crucial for the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which is an essential component of the outer membrane in most Gram-negative bacteria.[1][2] By targeting LpxC, L-573,655 effectively inhibits the production of LPS, leading to a disruption of the bacterial outer membrane integrity and subsequent bactericidal effects. These application notes provide detailed protocols for the use of L-573,655 in microbiological research, particularly for studying the effects of LPS inhibition on Gram-negative bacteria.

Mechanism of Action

L-573,655 is a hydroxamic acid-containing compound that specifically targets the active site of the LpxC enzyme. The inhibition of LpxC is the first committed step in the Lipid A biosynthetic pathway.[1] This pathway is highly conserved among Gram-negative bacteria and is absent in Gram-positive bacteria and eukaryotes, making LpxC an attractive target for the development of novel antibiotics. The inhibition of this pathway compromises the structural integrity of the outer membrane, leading to increased permeability, cellular stress, and ultimately, cell death.

Quantitative Data Summary

The following table summarizes the available quantitative data for L-573,655 and its more potent analog, L-161,240. This data is essential for designing experiments and understanding the potency of these compounds.

| Compound | Target Organism | Parameter | Value | Reference |

| L-573,655 | Escherichia coli (wild-type) | MIC | 200–400 µg/mL | [1] |

| L-573,655 | Escherichia coli LpxC | IC50 | 8.5 µM | [1] |

| L-161,240 | Escherichia coli (wild-type) | MIC | 1–3 µg/mL | [1] |

| L-161,240 | LpxC | IC50 | 0.03 µM | [1] |

Note: It is important to highlight that L-573,655 and its early analogs were found to be inactive against Pseudomonas aeruginosa.[1]

Signaling Pathway Diagram

The following diagram illustrates the Lipid A biosynthesis pathway in Gram-negative bacteria and indicates the specific step inhibited by L-573,655.

Experimental Protocols

The following protocols provide a framework for conducting key experiments with L-573,655 in a bacterial cell culture setting.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is designed to determine the lowest concentration of L-573,655 that inhibits the visible growth of a target Gram-negative bacterium.

Materials:

-

L-573,655 stock solution (e.g., 10 mg/mL in DMSO)

-

Target Gram-negative bacterial strain (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation:

-

Aseptically pick a few colonies of the target bacterium from an agar plate and inoculate into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

-

Serial Dilution of L-573,655:

-

In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a single row.

-

Add 200 µL of the L-573,655 working solution to well 1. The working solution should be prepared to be twice the highest desired final concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no compound).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 200 µL and the desired final bacterial concentration.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of L-573,655 in which there is no visible growth.

-

Optionally, read the absorbance at 600 nm using a microplate reader.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the MIC determination protocol.

Concluding Remarks

L-573,655 serves as a valuable research tool for investigating the consequences of LPS biosynthesis inhibition in Gram-negative bacteria. Its specific mechanism of action allows for targeted studies on outer membrane biogenesis, bacterial viability, and the development of resistance. The protocols and data presented here provide a foundation for researchers to effectively utilize L-573,655 in their experimental designs. It is recommended that researchers validate the optimal concentrations and incubation times for their specific bacterial strains and experimental conditions.

References

Application of L-573,655 in High-Throughput Screening for Novel Antibacterial Agents

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-573,655 is an early synthetic oxazoline hydroxamic acid that has been identified as an inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthetic pathway of lipid A, an essential component of the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria. The inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death, making it a validated and attractive target for the development of novel Gram-negative antibiotics.

These application notes provide detailed protocols for the use of L-573,655 as a reference compound in both biochemical and whole-cell high-throughput screening (HTS) assays designed to identify new inhibitors of LpxC and the LPS biosynthesis pathway.

Mechanism of Action of L-573,655

L-573,655 acts as a competitive inhibitor of the LpxC enzyme. Its hydroxamic acid moiety chelates the catalytic zinc ion in the active site of LpxC, preventing the deacetylation of its substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This enzymatic blockade halts the Raetz pathway of lipid A biosynthesis, leading to the accumulation of toxic intermediates and ultimately compromising the structural integrity of the bacterial outer membrane.

Signaling Pathway: The Raetz Pathway of Lipopolysaccharide Biosynthesis

Application Notes and Protocols for L-573,655 in Studying Bacterial Outer Membrane Integrity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L-573,655, a potent inhibitor of the enzyme LpxC, to investigate the integrity of the bacterial outer membrane in Gram-negative bacteria. By targeting the essential lipid A biosynthetic pathway, L-573,655 serves as a valuable tool for understanding outer membrane biology and for the development of novel antimicrobial agents.

Introduction

The outer membrane of Gram-negative bacteria is a formidable barrier, crucial for their survival and resistance to many antibiotics.[1] This membrane's outer leaflet is primarily composed of lipopolysaccharide (LPS), with its lipid A component serving as the hydrophobic anchor.[2][3] The biosynthesis of lipid A is an essential process for most Gram-negative bacteria, making the enzymes in this pathway attractive targets for new antibiotics.[2][4]

L-573,655 is a hydroxamic acid-containing small molecule that specifically inhibits UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[5] LpxC catalyzes the second and committed step in the biosynthesis of lipid A.[3][4] Inhibition of LpxC by L-573,655 disrupts the production of LPS, leading to a compromised outer membrane, increased permeability, and ultimately, bacterial cell death.[6][7] This property makes L-573,655 and its analogs powerful research tools for probing the consequences of impaired outer membrane integrity.

Mechanism of Action: Inhibition of Lipid A Biosynthesis

L-573,655 targets LpxC, a cytosolic enzyme that is highly conserved among Gram-negative bacteria.[8] By inhibiting LpxC, L-573,655 effectively blocks the lipid A biosynthetic pathway, as illustrated in the following diagram.

Caption: Inhibition of the Lipid A biosynthetic pathway by L-573,655.

Quantitative Data Summary

The following table summarizes the inhibitory and antimicrobial activities of L-573,655 and some of its key analogs. This data is essential for determining appropriate experimental concentrations.

| Compound | Target Organism/Enzyme | IC50 (µM) | MIC (µg/mL) | Reference |

| L-573,655 | E. coli LpxC | 8.5 | 200-400 | [5] |

| L-161,140 | E. coli LpxC | 0.03 | 1-3 | [5] |

| L-161,240 | E. coli LpxC | 0.026 (at 3 µM substrate) | - | [3] |

| E. coli LpxC | 0.44 (at 25 µM substrate) | - | [3] | |

| CHIR-090 | A. aeolicus LpxC | ~0.001-0.0017 | - | [4] |

| BB-78484 | E. coli LpxC | 0.4 ± 0.09 | - | [3] |

| BB-78485 | E. coli LpxC | 0.16 ± 0.07 | - | [3] |

| LpxC-4 (PF-5081090) | P. aeruginosa | - | ≤0.25 (MIC90) | [7] |

| K. pneumoniae | - | 1 (MIC90) | [7] |

Experimental Protocols

The following protocols describe standard assays for assessing bacterial outer membrane integrity using L-573,655 or other LpxC inhibitors.

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of L-573,655 on bacterial outer membrane integrity.

Caption: General workflow for assessing outer membrane integrity.

Protocol 1: N-Phenyl-1-Naphthylamine (NPN) Uptake Assay

This assay measures the permeability of the outer membrane to the hydrophobic fluorescent probe NPN. In bacteria with an intact outer membrane, NPN is excluded. When the outer membrane is damaged, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.[1][9]

Materials:

-

Bacterial culture (e.g., E. coli)

-

L-573,655 stock solution (in DMSO)

-

N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

-

HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

-

Bacterial Preparation:

-